molecular formula C13H20BrNO3S B2619657 [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine CAS No. 914619-44-6

[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine

Cat. No. B2619657
CAS RN: 914619-44-6
M. Wt: 350.27
InChI Key: YXOFRHYPGVEKAA-UHFFFAOYSA-N
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Description

[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine, also known as BPPSA, is a chemical compound that has gained significant attention in scientific research in recent years. BPPSA is a sulfonamide derivative that has been found to have potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In

Mechanism Of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, but it is believed to act as a proteasome inhibitor. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have a range of biochemical and physiological effects. In cancer cells, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to induce cell cycle arrest and apoptosis. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. In addition, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have immunomodulatory effects, including the inhibition of T-cell proliferation.

Advantages And Limitations For Lab Experiments

[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. It has been found to be stable in a variety of solvents and can be easily synthesized with a high yield. However, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine. One area of interest is the development of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine analogs with improved solubility and potency. Another area of research is the investigation of the immunomodulatory effects of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine involves the reaction of 4-bromo-3-propoxyaniline with diethyl sulfite in the presence of a base. This reaction results in the formation of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine as a white solid with a yield of around 80%. The purity of the compound can be increased using recrystallization techniques.

Scientific Research Applications

[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFRHYPGVEKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine

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